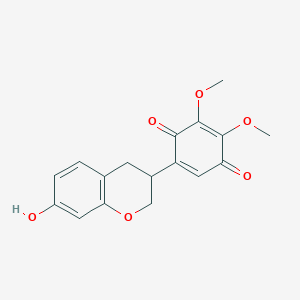![molecular formula C22H34N4OS B1233619 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one](/img/structure/B1233619.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one is a complex organic compound with a unique structure It is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a diazinane ring with a sulfanylidene group
Preparation Methods
The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one involves multiple steps. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the 2,3-dimethylphenyl group. The diazinane ring is then synthesized separately and combined with the piperazine derivative under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or diazinane rings are substituted with other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the diazinane ring.
Scientific Research Applications
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the diazinane ring may interact with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one include:
This compound: This compound has a similar structure but with different substituents on the piperazine or diazinane rings.
This compound: This compound has a similar core structure but with variations in the functional groups attached to the rings.
These compounds share similar chemical properties but may exhibit different biological activities or applications due to the variations in their structures.
Properties
Molecular Formula |
C22H34N4OS |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one |
InChI |
InChI=1S/C22H34N4OS/c1-16-7-6-8-19(18(16)3)24-11-13-25(14-12-24)20(27)9-10-26-17(2)15-22(4,5)23-21(26)28/h6-8,17H,9-15H2,1-5H3,(H,23,28) |
InChI Key |
JDNVZZJNIMPBEL-UHFFFAOYSA-N |
SMILES |
CC1CC(NC(=S)N1CCC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)(C)C |
Canonical SMILES |
CC1CC(NC(=S)N1CCC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)
![[4-(3-Methoxyphenyl)-1-piperazinyl]-[2-(1-piperidinyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B1233545.png)
![(2S,3S)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1233546.png)

![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)







